Ethyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

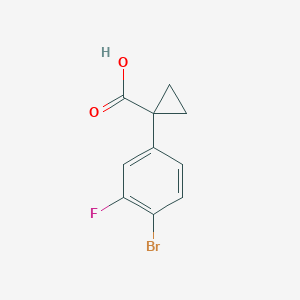

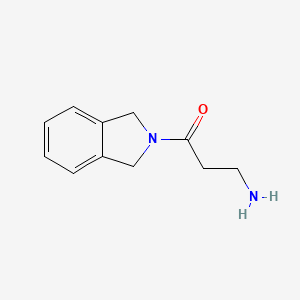

Ethyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C9H12BrNO2 . It is a member of pyrroles . This compound is used in the synthesis of various compounds, including azomethines (Schiff bases) .

Synthesis Analysis

The synthesis of similar compounds often starts with a Knorr’s reaction and the production of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate . Alkylation with ethyl chloroacetate by K2CO3 in dimethylformamide produces the related N-ethyl carboxylate pyrrole .Molecular Structure Analysis

The molecular structure of Ethyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate can be represented by the InChI code: 1S/C9H12BrNO2/c1-4-13-9(12)8-5(2)7(10)6(3)11-8/h11H,4H2,1-3H3 .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, condensation of ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with various aromatic amines and with 5-amino-3-(4-bromo-phenyl(tolyl))-1H-pyrazole in absolute boiling ethanol affords new azomethines as Schiff bases .Physical And Chemical Properties Analysis

The compound has a molecular weight of 246.1 . It is a white to yellow solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

This compound and its derivatives are synthesized through various methods, including acylation, bromation, nucleophilic substitution, and nitration, to achieve high yields and purity suitable for industrial production. The synthesis process involves starting with pyrrole as the base material, indicating the compound's central role in generating more complex molecules. Spectroscopic techniques such as 1H NMR and MS spectra are commonly used for structural characterization, providing essential insights into its chemical behavior and applications in further synthetic processes (Yuan Rong-xin, 2011).

Computational Studies and Molecular Interactions

Ethyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate derivatives are subjects of computational and experimental studies to understand their molecular structure, interactions, and potential applications. These studies often focus on quantum chemical calculations, molecular electrostatic potential surfaces, natural bond orbital interactions, and vibrational analyses. Such research highlights the compound's role in forming dimers through hydrogen bonding, contributing to our understanding of its chemical properties and reactivity patterns. These findings are crucial for designing new materials with specific properties, including non-linear optical (NLO) materials and other heterocyclic compounds (R. N. Singh, Poonam Rawat, S. Sahu, 2014).

Biological Activity and Antitumor Efficacy

While direct studies on Ethyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate's biological activities are limited, derivatives of pyrrole compounds have been investigated for their potential antitumor activities. Novel pyrrole-substituted indolinones, for example, have been synthesized with the aim of developing selective inhibitors for cancer treatment. Such compounds have shown potent antitumor activity, indicating the broader potential of pyrrole derivatives in medicinal chemistry. This research suggests avenues for developing new antitumor agents based on modifications of the ethyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate structure (Xishan Xiong et al., 2010).

Safety And Hazards

Zukünftige Richtungen

Given the wide range of biological activities exhibited by compounds with similar structures, Ethyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate could be a promising scaffold for drug discovery research . Further studies are needed to clearly understand its mechanism of action and to explore its potential applications in pharmaceuticals .

Eigenschaften

IUPAC Name |

ethyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c1-4-13-9(12)7-5(2)6(3)8(10)11-7/h11H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHPXBCAMKOXLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1)Br)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

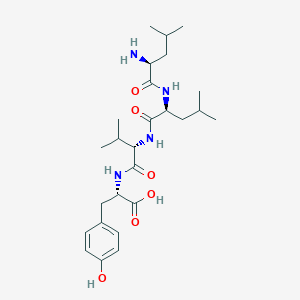

![Thymidine, 5'-O-[[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]bis(4-methoxyphenyl)methyl]-, 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]](/img/structure/B1339620.png)

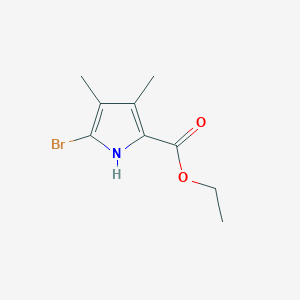

![6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1339622.png)